molecular formula C22H18N2O6S B12212908 2-[(3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanoyl)amino]-5-hydroxybenzoic acid

2-[(3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanoyl)amino]-5-hydroxybenzoic acid

Cat. No.: B12212908
M. Wt: 438.5 g/mol
InChI Key: KTGZULQYJBUFGI-DFBITEFZSA-N
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Description

Structural Characterization

Crystallographic Analysis and Stereochemical Configuration

Crystallographic studies of analogous thiazolidinone derivatives highlight key structural motifs relevant to this compound. The (5Z) configuration at the thiazolidinone ring’s C5 position and the (2E) stereochemistry of the 3-phenylprop-2-enylidene substituent are critical for maintaining planarity across the conjugated system. Single-crystal X-ray diffraction data from similar structures reveal:

  • Hydrogen-bonding networks : Short C–H⋯O interactions (2.48–2.52 Å) between the thiazolidinone’s carbonyl oxygen and adjacent aromatic protons stabilize monochiral chains in the crystal lattice.
  • Torsional angles : The dihedral angle between the thiazolidinone ring and the phenylpropenylidene group averages 12.7°, indicating minimal steric hindrance.
Table 1: Key Crystallographic Parameters of Analogous Thiazolidinones
Parameter Value (Analog)
Space group P2₁2₁2₁
Unit cell dimensions (Å) a = 8.21, b = 10.54, c = 14.32
Hydrogen bond length (C–H⋯O) 2.49 Å
Torsional angle (thiazolidinone-phenylpropenylidene) 12.7°

The stereochemical integrity of the (5Z,2E) configuration is preserved through restricted rotation about the C5–C6 double bond, as evidenced by the absence of disorder in analogous crystal structures.

Spectroscopic Identification Techniques

Infrared Spectroscopy (IR)

IR spectral data for related compounds show characteristic absorptions:

  • Thiazolidinone carbonyls : Strong bands at 1685–1710 cm⁻¹ (νC=O) and 1240–1265 cm⁻¹ (νC–S).
  • Hydroxybenzoic acid moiety : A broad O–H stretch at 3200–3400 cm⁻¹ and a sharp C=O stretch at 1695 cm⁻¹.
Nuclear Magnetic Resonance (NMR)

¹H NMR resonances for structurally similar derivatives include:

  • Aromatic protons : δ 7.25–8.10 ppm (multiplet, 9H, phenyl and benzoic acid).
  • Allylic protons : δ 6.85–7.15 ppm (doublet of doublets, 2H, CH=CH–Ph).
  • Methylene protons : δ 3.45–3.75 ppm (triplet, 2H, N–CH₂–CO).
UV-Visible Spectroscopy

The extended π-conjugation system (thiazolidinone → propenylidene → phenyl) produces a strong absorption band at λmax = 320–340 nm (ε ≈ 12,500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions.

Electronic Structure and Conformational Dynamics

Density functional theory (DFT) calculations on related compounds provide insights into electronic delocalization:

  • Highest Occupied Molecular Orbital (HOMO) : Localized over the thiazolidinone ring and propenylidene group.
  • Lowest Unoccupied Molecular Orbital (LUMO) : Primarily on the phenylpropenylidene moiety, facilitating charge-transfer interactions.
Conformational Analysis
  • Planarity : The thiazolidinone and propenylidene groups adopt a near-planar arrangement (deviation < 5°), minimizing steric clash between the phenyl ring and hydroxybenzoic acid substituent.
  • Hydrogen-bonding effects : Intramolecular O–H⋯O=C interactions between the hydroxybenzoic acid and thiazolidinone carbonyl stabilize a syn-periplanar conformation.
Table 2: Key Electronic Parameters (DFT, B3LYP/6-31G*)
Parameter Value (Analog)
HOMO Energy (eV) -6.32
LUMO Energy (eV) -2.15
Band Gap (eV) 4.17
Dipole Moment (Debye) 5.89

The compound’s electronic polarizability, evidenced by its dipole moment (5.89 D), suggests significant solvatochromic behavior in polar solvents.

Properties

Molecular Formula

C22H18N2O6S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanoylamino]-5-hydroxybenzoic acid

InChI

InChI=1S/C22H18N2O6S/c25-15-9-10-17(16(13-15)21(28)29)23-19(26)11-12-24-20(27)18(31-22(24)30)8-4-7-14-5-2-1-3-6-14/h1-10,13,25H,11-12H2,(H,23,26)(H,28,29)/b7-4+,18-8-

InChI Key

KTGZULQYJBUFGI-DFBITEFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Cyclization Approach

The reaction of α-chloroacetic acid with thiourea in aqueous medium under reflux (100–110°C) produces TZD via sequential nucleophilic substitutions. This method yields TZD in 70–85% purity but requires prolonged heating (8–12 hours). Mechanistically, thiourea attacks α-chloroacetic acid to form an intermediate thiazolidinone, which undergoes hydrolysis to release ammonia and yield TZD (Figure 1).

Optimization : Microwave-assisted synthesis reduces reaction time to 15–20 minutes with 94% yield by enhancing reaction kinetics.

Alternative Route via Ethyl Chloroacetate

Ethyl chloroacetate reacts with thiosemicarbazide in ethanol under basic conditions (NaOEt) to form 2-hydrazino-4-thiazolidinone. Acidic hydrolysis with HCl subsequently yields TZD. This method avoids gaseous byproducts but requires strict pH control.

Formation of the Propanoyl Amino Linker

The propanoyl side chain is introduced via N-alkylation of the TZD nitrogen.

Alkylation with 3-Bromopropanoyl Chloride

3-Bromopropanoyl chloride reacts with 5-arylidene-TZD in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) acts as a base to scavenge HBr, yielding the N-propanoyl intermediate in 75–82% yield.

Critical Parameters :

  • Moisture-free conditions to prevent hydrolysis

  • Stoichiometric TEA (1.2 equivalents)

  • Reaction Monitoring: TLC (ethyl acetate/hexane, 1:1)

Incorporation of the 5-Hydroxybenzoic Acid Group

The final step involves coupling the propanoyl-TZD intermediate with 5-hydroxyanthranilic acid.

Carbodiimide-Mediated Amide Bond Formation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction between the carboxylic acid group of 5-hydroxybenzoic acid and the amine group of the propanoyl-TZD derivative. The reaction proceeds in DCM at 0–5°C, achieving 65–72% yield.

Purification :

  • Column chromatography (silica gel, methanol/DCM gradient)

  • Recrystallization from ethanol/water

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterOptimal ValueYield ImprovementSource
Alkylation SolventAnhydrous DCM+15%
Condensation CatalystK₂CO₃ (2 equiv)+20%
Coupling Temperature0–5°C+12%

Microwave irradiation in the TZD synthesis step reduces energy consumption by 40% compared to conventional heating.

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurity (%)Time Efficiency
Classical Cyclization58%92Low
Microwave-Assisted76%98High
Chloroformate Route81%95Moderate

The chloroformate-mediated Knoevenagel method offers the best balance between yield and scalability for industrial applications .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Thiazolidine Ring : A five-membered heterocyclic structure that includes sulfur and nitrogen atoms.
  • Dioxo Moiety : Contributes to the compound's reactivity and potential biological interactions.
  • Phenylpropene Group : Enhances the structural diversity and may facilitate interactions with biological targets.

Research indicates that compounds with thiazolidine structures exhibit a range of biological activities. The following areas have been explored:

Anticancer Properties

A study focused on thiazolidinone derivatives revealed that modifications to the thiazolidine core significantly enhanced anticancer activity against breast cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted, making it a candidate for further development as an anticancer agent .

Antiviral Screening

Investigations have evaluated libraries of thiazolidinones against RNA viruses. Certain modifications to the structure led to promising antiviral profiles, indicating potential use in antiviral therapies .

Antidiabetic Potential

Compounds similar to thiazolidinediones (TZDs) have demonstrated antidiabetic properties. Research suggests that derivatives of this compound may exhibit comparable effects, potentially serving as insulin sensitizers in diabetic treatment .

Case Study 1: Anticancer Activity

In a documented study, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications significantly improved efficacy against various cancer cell lines, including breast and prostate cancers. The compound's mechanism involved the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Efficacy

A screening campaign tested various thiazolidinone derivatives against different RNA viruses. Notably, specific compounds demonstrated high antiviral activity with low cytotoxicity, suggesting their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Biological Activity
Target Compound Thiazolidinone (Z-configuration) (2E)-3-phenylpropenylidene, 5-hydroxybenzoic acid Carboxylic acid, hydroxy, dioxo Potential anti-inflammatory, antidiabetic
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Thiazole Varied benzylidene, aryl amino Thioxo, amino Antimicrobial, anticancer
3-(5-Arylidene-2,4-dioxothiazolidin-3-yl)propanoic acids Thiazolidinone Arylidene (e.g., 4-chlorophenyl) Carboxylic acid, dioxo PPARγ agonism (antidiabetic)
5-[(1E)-3-{(5Z)-2,4-dioxo-5-[(pyridin-4-yl)methylidene]-thiazolidin-3-yl}-3-oxopropenyl]-2-hydroxybenzenesulfonic acid Thiazolidinone + sulfonic acid Pyridinylidene, sulfonic acid Sulfonic acid, hydroxy Hypolipidemic, improved solubility
3-((5Z)-5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanoic acid Thiazolidinone (Z-configuration) Benzylidene Carboxylic acid, dioxo PPARγ modulation

Physical and Chemical Properties

  • Solubility: The hydroxybenzoic acid group improves aqueous solubility compared to non-polar analogues (e.g., 3-phenylpropanoic acid derivatives) but may reduce lipid bilayer penetration .
  • Melting Points: Thiazolidinones with rigid substituents (e.g., benzylidene) exhibit higher melting points (180–190°C) due to crystallinity . The target compound likely follows this trend.
  • Stability : Z/E isomerization is a concern in solution, but the Z-configuration is stabilized by intramolecular H-bonding in the solid state .

Key Research Findings and Challenges

  • Stereochemical Control: The Z-configuration in the thiazolidinone core is essential for bioactivity but requires precise synthesis and validation via X-ray crystallography (SHELX) or NMR .
  • Biological Trade-offs : While the 5-hydroxybenzoic acid group enhances solubility and target binding, it may limit blood-brain barrier penetration compared to methyl or ethyl esters .
  • Synthetic Scalability: Multi-step syntheses (e.g., Fries rearrangement, Knoevenagel condensation) pose challenges in industrial-scale production .

Biological Activity

The compound 2-[(3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanoyl)amino]-5-hydroxybenzoic acid is a complex organic molecule that incorporates a thiazolidine ring and various functional groups, suggesting potential for diverse biological activities. This article reviews the available literature on its synthesis, characterization, and biological evaluations.

Structural Characteristics

The compound features:

  • Thiazolidine Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Dioxo Moiety : Contributes to the compound's reactivity.
  • Phenylpropene Group : Enhances structural diversity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thiazolidine ring through condensation reactions.
  • Introduction of the dioxo and phenylpropene moieties via specific coupling reactions.

Biological Activity

Research indicates that compounds with thiazolidine structures exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that thiazolidinone derivatives can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation. For instance, compounds similar to the target compound have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression.

CompoundIC50 (µM)Target
14b8.66PTP1B
14h6.83PTP1B
14i6.09PTP1B

Antiviral Activity

Recent studies have indicated potential antiviral properties against various viruses, including influenza and yellow fever virus (YFV). For example, derivatives of thiazolidinones exhibited EC50 values indicating effective viral inhibition.

CompoundVirus TypeEC50 (µM)
DS1YFV6.9
Compound XInfluenza A9

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as mushroom tyrosinase, which is relevant in skin pigmentation disorders.

CompoundIC50 (µM)Enzyme
5i3.17Mushroom Tyrosinase

Case Studies

  • Anticancer Properties : A study focused on a series of thiazolidinone derivatives found that modifications to the thiazolidine core significantly enhanced anticancer activity against breast cancer cell lines.
  • Antiviral Screening : Another investigation evaluated a library of thiazolidinones against RNA viruses, revealing that certain modifications led to promising antiviral profiles.

Q & A

Q. What synthetic methodologies are recommended for constructing the thiazolidinone core in this compound?

The thiazolidinone core can be synthesized via cyclocondensation reactions. A typical approach involves refluxing a thiazolidinone precursor (e.g., 2-aminothiazol-4(5H)-one) with an aldehyde derivative (e.g., (2E)-3-phenylprop-2-enal) in acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., 3–5 hours at reflux) and stoichiometric ratios (1:1.1 molar ratio of aldehyde to thiazolidinone) are critical to minimize by-products. Post-synthesis, purification via recrystallization from DMF/acetic acid mixtures is advised .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the exocyclic double bond in this compound?

The (5Z) and (2E) configurations are resolved using NOESY NMR to assess spatial proximity of protons adjacent to double bonds. For crystallographic confirmation, X-ray diffraction with SHELXL refinement (using anisotropic displacement parameters) and ORTEP visualization can validate the geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the thiazolidinone carbonyl (δ ~170–175 ppm), aromatic protons (δ ~6.5–8.0 ppm), and exocyclic double bonds (δ ~7.2–7.8 ppm for trans/cis coupling).
  • IR : Identify ν(C=O) stretches at ~1680–1720 cm⁻¹ for thiazolidinone and benzoic acid moieties.
  • Elemental analysis : Validate purity (>98%) and stoichiometry .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be mitigated during structure determination?

For twinned crystals, use the TWIN command in SHELXL to refine twin laws and partition overlapping reflections. Weak diffraction is addressed by optimizing crystal growth (e.g., slow evaporation in DMSO/EtOH) and collecting high-resolution data (d ≤ 0.84 Å) with synchrotron sources. Validate refinement with R1 < 0.05 and wR2 < 0.10 .

Q. What computational strategies are effective for predicting biological activity (e.g., hypolipidemic effects)?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess interactions with PPARγ or AMPK, using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Validate with in vitro assays:

  • Lipid accumulation : Measure triglyceride reduction in 3T3-L1 adipocytes.
  • Gene expression : qPCR for PPARγ target genes (e.g., ADIPOQ) .

Q. How do substituent variations on the phenylpropenylidene group influence bioactivity?

Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., nitro) at the para position enhance PPARγ binding (ΔG ~−9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs). Hydrophobic substituents (e.g., thiophene) improve membrane permeability (logP ~3.2 vs. 2.1 for polar groups). Synthesize derivatives via Method A () and compare IC50 values in enzymatic assays .

Q. What analytical methods resolve discrepancies in reported synthetic yields (e.g., 48–72%)?

Yield variability arises from competing side reactions (e.g., aldol condensation of aldehydes). Use HPLC-MS to track intermediates and optimize stepwise protocols:

  • Step 1 : Isolate the thiazolidinone intermediate before coupling to the benzoic acid moiety.
  • Step 2 : Employ microwave-assisted synthesis (80°C, 30 minutes) to reduce decomposition .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21/c
R1/wR20.034/0.089
C=O bond length (Å)1.21 ± 0.01

Q. Table 2: In Vitro Bioactivity Data

DerivativePPARγ EC50 (µM)LogP
Parent compound0.45 ± 0.032.8
4-Nitro analog0.28 ± 0.023.1

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